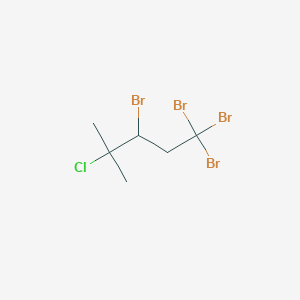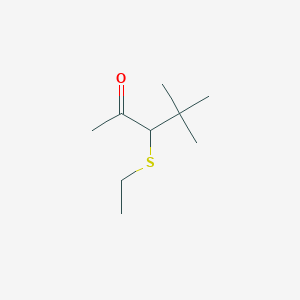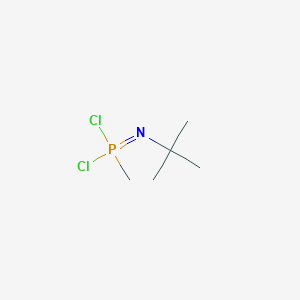
Potassium;lead(2+);trifluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium;lead(2+);trifluoride is an inorganic compound composed of potassium (K), lead (Pb) in its +2 oxidation state, and fluoride (F)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of potassium;lead(2+);trifluoride typically involves the reaction of lead(II) nitrate with potassium fluoride under controlled conditions. The reaction can be represented as follows: [ \text{Pb(NO}_3\text{)}_2 + 3\text{KF} \rightarrow \text{K}_2\text{PbF}_4 + 2\text{KNO}_3 ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium;lead(2+);trifluoride can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: Lead(II) can be oxidized to lead(IV) or reduced to lead(0) under appropriate conditions.
Substitution Reactions: Fluoride ions can be substituted by other halides or nucleophiles.
Precipitation Reactions: The compound can form precipitates with certain reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halide ions, hydroxide ions.
Major Products Formed
Oxidation: Lead(IV) fluoride.
Reduction: Metallic lead.
Substitution: Potassium;lead(2+);chloride, potassium;lead(2+);bromide.
Applications De Recherche Scientifique
Potassium;lead(2+);trifluoride has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions, particularly in the synthesis of other lead-containing compounds.
Biology: Investigated for its potential effects on biological systems, including its toxicity and interactions with biological molecules.
Medicine: Studied for its potential use in medical imaging and as a contrast agent.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism by which potassium;lead(2+);trifluoride exerts its effects involves the interaction of lead(II) ions with various molecular targets. Lead(II) can bind to proteins, enzymes, and nucleic acids, disrupting their normal function. The fluoride ions can also interact with biological molecules, potentially leading to toxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium;lead(2+);chloride
- Potassium;lead(2+);bromide
- Potassium;lead(2+);iodide
Uniqueness
Potassium;lead(2+);trifluoride is unique due to the presence of fluoride ions, which impart distinct chemical properties compared to other halides. Fluoride ions are highly electronegative and can form strong bonds with lead(II), resulting in different reactivity and stability profiles.
Propriétés
Numéro CAS |
61027-45-0 |
|---|---|
Formule moléculaire |
F3KPb |
Poids moléculaire |
303 g/mol |
Nom IUPAC |
potassium;lead(2+);trifluoride |
InChI |
InChI=1S/3FH.K.Pb/h3*1H;;/q;;;+1;+2/p-3 |
Clé InChI |
TWSKJECWLOPLSP-UHFFFAOYSA-K |
SMILES canonique |
[F-].[F-].[F-].[K+].[Pb+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N-Diethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14590569.png)


![Butanamide, N-[4-methyl-2-(2-oxopropyl)phenyl]-3-oxo-](/img/structure/B14590588.png)






![N-{2-[5-(Benzyloxy)-1H-indol-3-yl]ethyl}glycinamide](/img/structure/B14590626.png)
![Dimethyl 2-[(3-oxobutanoyl)oxy]butanedioate](/img/structure/B14590628.png)
